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2',3'-Didehydro-2',3'-dideoxyguanosine

NRTI stability acid-catalyzed depurination prodrug design

2′,3′-Didehydro-2′,3′-dideoxyguanosine (D4G; CAS 53766-80-6) is a purine nucleoside reverse transcriptase inhibitor (NRTI) bearing the same 2′,3′-didehydro-2′,3′-dideoxy ribose ring found in the clinically approved agent stavudine (D4T), but with a guanine base in place of thymine. Transient kinetic studies predicted that D4G triphosphate (D4GTP) would be a superior substrate for HIV-1 reverse transcriptase (RT) compared to carbovir triphosphate (CBVTP) and dioxolane guanosine triphosphate (DXGTP), because the ribose ring oxygen enables more faithful mimicry of the natural dGTP substrate.

Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
CAS No. 53766-80-6
Cat. No. B1496509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Didehydro-2',3'-dideoxyguanosine
CAS53766-80-6
Synonyms2',3'-didehydro-2',3'-dideoxyguanosine
carbovir
NSC 614846
NSC-614846
Molecular FormulaC10H11N5O3
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C10H11N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h1-2,4-6,16H,3H2,(H3,11,13,14,17)/t5-,6+/m0/s1
InChIKeyFZYYPNOHKXTKLI-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′,3′-Didehydro-2′,3′-dideoxyguanosine (D4G): Purine NRTI Scaffold with Unique Ribose-Oxygen-Dependent Polymerase Interactions and Instability-Driven Pharmacological Differentiation


2′,3′-Didehydro-2′,3′-dideoxyguanosine (D4G; CAS 53766-80-6) is a purine nucleoside reverse transcriptase inhibitor (NRTI) bearing the same 2′,3′-didehydro-2′,3′-dideoxy ribose ring found in the clinically approved agent stavudine (D4T), but with a guanine base in place of thymine [1]. Transient kinetic studies predicted that D4G triphosphate (D4GTP) would be a superior substrate for HIV-1 reverse transcriptase (RT) compared to carbovir triphosphate (CBVTP) and dioxolane guanosine triphosphate (DXGTP), because the ribose ring oxygen enables more faithful mimicry of the natural dGTP substrate [1][2]. However, the parent nucleoside D4G is uniquely inactive in standard cell culture due to profound acid-catalyzed depurination—a liability not shared by its pyrimidine counterpart D4T—which fundamentally dictates that D4G cannot be used as a direct therapeutic but serves as a critical scaffold for 6-substituted prodrug design [1].

Why D4G Cannot Be Interchanged with Stavudine (D4T), Carbovir, or Didanosine for Research and Prodrug Development Programs


Despite sharing the identical 2′,3′-didehydro-2′,3′-dideoxy ribose ring with D4T (stavudine), D4G exhibits three non-interchangeable properties that preclude generic substitution in research or development contexts: (i) its extreme acid lability (t1/2 <2 min at pH 2.0) renders it inactive in unbuffered aqueous media, whereas D4T is stable and potently active [1]; (ii) its triphosphate metabolite D4GTP retains full activity against the M184V resistance mutation that abrogates lamivudine (3TC, >200-fold resistance) and impairs abacavir/carbovir (3-fold resistance), a property rooted in the ribose oxygen absent in the carbocyclic analog carbovir [2][3]; and (iii) its phosphorylation pathway is distinct, involving mitochondrial deoxyguanosine kinase rather than the cytosolic kinases used by most other NRTIs, meaning intracellular activation cannot be extrapolated from in-class analogs [2]. These structural and metabolic features make D4G an irreplaceable research probe for studying ribose-oxygen-dependent polymerase selectivity and a non-substitutable starting scaffold for developing resistance-circumventing prodrugs [1][2].

Quantitative Comparative Evidence for 2′,3′-Didehydro-2′,3′-dideoxyguanosine (D4G) Versus Closest NRTI Analogs


Acid-Catalyzed Depurination: D4G t1/2 <2 Minutes at pH 2.0 Versus 30 Minutes for ddI and 40 Minutes for Cyclo-D4G

D4G undergoes acid-catalyzed depurination with a half-life of less than 2 minutes at pH 2.0, which is over an order of magnitude faster than didanosine (ddI, t1/2 = 30 min) and 20-fold faster than its 6-cyclopropylamino prodrug cyclo-D4G (t1/2 = 40 min) [1]. At physiological pH 7.4, D4G exhibits intermediate stability (estimated t1/2 ≈ 6,000 min), but this is still markedly inferior to the complete stability (>24 h) of cyclo-D4G, ddI, and D4T under the same conditions [1]. This instability is the direct mechanistic cause of D4G's lack of antiviral activity when dissolved in unbuffered water (EC50 = ND, no detectable activity), whereas the same compound dissolved in phosphate-buffered saline (PBS, pH 7.4) yields measurable anti-HIV activity (EC50 = 4.8 ± 1.6 μM in MT-2 cells) [1]. In contrast, D4T (stavudine), which carries the identical ribose ring but a thymine base, is fully active regardless of buffering conditions (EC50 = 2.8 ± 0.7 μM in MT-2 cells) [1].

NRTI stability acid-catalyzed depurination prodrug design guanosine nucleoside pre-formulation screening

M184V Resistance: D4G-Triphosphate Retains Full Activity Whereas 3TC-TP Shows >200-Fold Loss and CBV-TP Shows Significant Impairment

D4G triphosphate (D4GTP) was directly compared to carbovir triphosphate (CBVTP) in pre-steady-state kinetic assays with wild-type HIV-1 RT (RTWT) and the M184V mutant (RTM184V). D4GTP was found to be an excellent substrate for RTWT, and critically, no resistance was conferred by the M184V mutation—in stark contrast to CBVTP, which showed decreased incorporation efficiency with RTM184V [1]. This enzymatic finding was confirmed in cell-based assays: cyclo-D4G (the prodrug of D4G) showed no marked resistance against M184V virus in primary blood mononuclear cells (PBMCs), whereas lamivudine (3TC) suffers >200-fold reduction in susceptibility and abacavir (prodrug of CBV) shows approximately 3-fold resistance against the same M184V variant [2]. Furthermore, viruses carrying thymidine-associated mutations (TAMs: K67N, K70R, T215Y, K219Q) and the L74V mutation showed mild to no detectable resistance to cyclo-D4G, with only the K65R mutant exhibiting >4-fold resistance [2]. The mechanistic basis is that the ribose ring oxygen present in D4GTP—but absent in the carbocyclic CBVTP—enables more faithful mimicry of the natural dGTP substrate in the RT active site, preventing the M184V substitution from discriminating against the analog [1].

HIV drug resistance M184V mutation nucleoside reverse transcriptase inhibitor chain termination structure-activity relationship

Mitochondrial DNA Content at 200 μM: Cyclo-D4G (51% of Control) Versus D4T (21% of Control) and ddC (Severe Depletion) in CEM Cells

In a head-to-head comparison of mitochondrial DNA (mtDNA) content after 8 days of drug exposure in CEM cells, the compounds ranked: ddC ≫ D4T > cyclo-D4G ≫ abacavir in their ability to decrease mtDNA [1]. Quantitatively, at 200 μM, cyclo-D4G-treated cells retained 51% of control mtDNA levels, whereas D4T-treated cells retained only 21% of control mtDNA (P < 0.05) [1]. In a neuronal cell model (Neuro 2A), cyclo-D4G also showed a smaller increase in lactate production—a marker of mitochondrial dysfunction—and less decrease in mtDNA content than d4T at concentrations up to 100 μM [2]. The 2005 study further confirmed that cyclo-D4G had a lower potential to cause mitochondrial toxicity than 2′,3′-dideoxycytidine (ddC, zalcitabine) and 2′,3′-didehydro-3′-deoxythymidine (D4T, stavudine) in neuronal cells [2]. Data for the parent D4G could not be obtained in the mtDNA assay because of its high general cytotoxicity, but at concentrations up to 50 μM, no mtDNA decrease was detected, suggesting D4G's cytotoxicity is not mitochondrially mediated [1].

mitochondrial toxicity NRTI safety mtDNA depletion neuronal toxicity polymerase gamma

Synergism with AZT and 3TC: Cyclo-D4G Is Synergistic Whereas D4T+AZT and Abacavir+3TC Are Only Additive

Isobologram analyses in MT-2 cells revealed that cyclo-D4G (the 6-cyclopropylamino prodrug of D4G) exhibited synergistic anti-HIV activity with zidovudine (AZT) and lamivudine (3TC), with data points falling markedly beneath the additivity line [1]. In direct contrast, D4T (stavudine)—which shares the identical 2′,3′-didehydro-2′,3′-dideoxy ribose ring but a thymine base—was only additive with AZT [1]. Similarly, cyclo-D4G was synergistic with 3TC, whereas the structurally related guanosine prodrug abacavir (ABC, which delivers the carbocyclic analog carbovir) was only additive with 3TC [1]. Cyclo-D4G also showed moderately synergistic behavior with nevirapine (NNRTI), nelfinavir (protease inhibitor), and D4T [1]. The only agent with which cyclo-D4G showed less-than-additive (antagonistic) interaction was abacavir itself, consistent with competition for shared intracellular activation pathways [1]. These differences in combination behavior cannot be predicted from single-agent potency data and represent a pharmacodynamic property rooted in the unique phosphorylation and metabolic activation pathway of D4G-derived compounds [1].

antiretroviral synergism combination therapy isobologram analysis NRTI combinations HIV drug interactions

Polymerase Gamma Selectivity: CBV-TP Is 800–8,000-Fold More Selective for HIV RT Over Pol γ Than D4G-TP, Driven by Ribose Oxygen Discrimination

Transient kinetic studies comparing the incorporation of guanosine analog triphosphates by human mitochondrial DNA polymerase gamma (pol γ) versus HIV-1 RT revealed a profound structure-dependent selectivity difference [1]. The ribose oxygen present in D4GTP and DXGTP increased their incorporation efficiency by pol γ approximately 3,000-fold relative to the carbocyclic analog CBVTP (which lacks the ribose oxygen) [1]. When the incorporation efficiencies for pol γ were compared with those for HIV-1 RT, CBVTP was approximately 800- to 8,000-fold more selective for the antiviral target (HIV RT) over pol γ than were D4GTP and DXGTP [1]. However, it is critical to note that both D4GTP and DXGTP were still found to be much more selective for HIV RT over pol γ than previously reported values for known mitochondrial toxic nucleoside analogs (e.g., ddC-TP, D4T-TP) [1]. Molecular modeling attributed the differential to an interaction between the ribose oxygen and arginine 853 in the pol γ active site [1]. This creates a nuanced selectivity landscape: D4GTP occupies an intermediate position—more selective than classical mitochondrial toxins, less selective than CBVTP—making it a uniquely informative probe for dissecting ribose-oxygen contributions to polymerase discrimination [1].

mitochondrial polymerase gamma NRTI selectivity index ribose oxygen transient kinetics structure-based drug design

Evidence-Backed Procurement and Application Scenarios for 2′,3′-Didehydro-2′,3′-dideoxyguanosine (D4G)


Scaffold for 6-Substituted Prodrug Synthesis Targeting M184V-Resistant HIV

D4G is the essential starting material for synthesizing 6-cyclopropylamino and other 6-substituted prodrugs (e.g., cyclo-D4G) that circumvent the M184V resistance mutation. As demonstrated, D4GTP retains full incorporation efficiency by RTM184V, whereas 3TC-TP loses >200-fold activity and CBVTP is significantly impaired [1]. Medicinal chemistry teams developing resistance-circumventing NRTIs should procure D4G (CAS 53766-80-6) as the core scaffold, not D4T or carbovir, because only the guanine base combined with the ribose oxygen in D4G yields the M184V-sparing property [1][2]. The 6-position of the purine ring is the validated site for installing cyclopropylamino, cyclobutylamino, or other amine substituents that confer acid stability while preserving the favorable resistance profile [2].

Polymerase Selectivity Reference Standard for Ribose-Oxygen Structure-Activity Relationship Studies

D4G triphosphate (D4GTP) serves as an indispensable reference compound in transient kinetic studies that dissect the contribution of the ribose ring oxygen to DNA polymerase substrate recognition. The ~3,000-fold difference in pol γ incorporation efficiency between ribose-oxygen-containing D4GTP and the carbocyclic analog CBVTP provides a quantitative window into the structural determinants of mitochondrial polymerase selectivity [1]. Structural biology and enzymology laboratories should procure D4G for intracellular phosphorylation to D4GTP and use it alongside CBVTP in parallel pol γ versus HIV RT incorporation assays, enabling the direct attribution of selectivity differences to the ribose oxygen pharmacophore [1].

Pre-Formulation and Stability Screening of Acid-Labile Purine Nucleosides

D4G is an ideal model compound for developing formulation strategies that stabilize acid-labile purine nucleosides. Its extreme pH-dependent degradation profile—t1/2 <2 min at pH 2.0 versus ~6,000 min at pH 7.4—provides a wide dynamic range for screening enteric coatings, buffered matrices, lyophilized formulations, and prodrug approaches [1]. Pharmaceutical development groups evaluating stabilization technologies for guanosine nucleoside analogs should use D4G as a worst-case stress-test substrate, because its instability exceeds that of ddI (t1/2 30 min at pH 2) and other acid-sensitive NRTIs, ensuring that any formulation successful with D4G will likely protect less labile analogs [1].

Combination Antiretroviral Research Requiring AZT- or 3TC-Synergistic NRTI Partners

Cyclo-D4G and other 6-substituted D4G prodrugs exhibit synergistic anti-HIV activity with AZT and 3TC in isobologram analyses, whereas the structurally similar D4T and abacavir are only additive with these same partners [1]. Research groups conducting antiretroviral combination screening or fixed-dose combination development should procure D4G as the starting material for synthesizing 6-substituted prodrugs and evaluate them in combination isobolograms with AZT and 3TC. The synergistic interaction with 3TC is particularly noteworthy given that both cyclo-D4G and 3TC are active against different resistance genotypes, potentially enabling dual-M184V-coverage combination strategies [1][2].

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